![molecular formula C19H17N7O2S B2719733 (3-(1H-tetrazol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1226428-44-9](/img/structure/B2719733.png)
(3-(1H-tetrazol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
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Description
(3-(1H-tetrazol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H17N7O2S and its molecular weight is 407.45. The purity is usually 95%.
BenchChem offers high-quality (3-(1H-tetrazol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1H-tetrazol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave Assisted Synthesis and Biological Evaluation
One application involves the microwave-assisted synthesis of novel pyrazoline derivatives, including compounds with structural features similar to the query compound, which showed potent antiinflammatory and antibacterial activities. This method provided higher yields, was more environmentally friendly, and required less reaction time compared to traditional methods. The study highlighted the potential of these compounds as molecular templates for antiinflammatory activities (Ravula et al., 2016).
Catalyzed Tandem Reactions for Synthesis of Derivatives
Another study described the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, which facilitated the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. This method stands out for its good yields, high selectivity, low catalyst loading, and faster reaction times, offering a new pathway to structurally diverse compounds (Reddy et al., 2012).
Synthesis of 2,3-Dihydro-1,3,4-thiadiazoles
The synthesis of 1,3,4-thiadiazolines containing chromone moiety and 5-arylazothiazoles demonstrates another application. These compounds were synthesized from hydrazonoyl halide and alkyl carbodithioates, showcasing the versatility in creating structurally varied molecules for potential pharmacological uses (Abdelhamid et al., 2008).
Structural and Theoretical Studies
Research on the structural, optical, etching, and theoretical calculations of derivatives related to the query compound, such as [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, provides insight into their physical and chemical properties. This includes X-ray diffraction studies and density functional theory calculations, which are crucial for understanding the compound's stability and reactivity (Karthik et al., 2021).
Patent Analysis for Drug Discovery
An analysis of patents revealed the importance of azetidine, pyrrolidine, and piperidine derivatives, including those with furan and thiadiazole units, as alpha-subtype selective 5-HT-1D receptor agonists. This application underscores the role of intellectual property in guiding the discovery and development of new therapeutic agents (Habernickel, 2001).
properties
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2S/c27-19(14-3-1-4-15(11-14)26-12-20-23-24-26)25-8-6-13(7-9-25)17-21-22-18(29-17)16-5-2-10-28-16/h1-5,10-13H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYQEFDSAWOYMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-tetrazol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone |
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